molecular formula C10H8N2O3 B15069638 5-Methyl-4-nitro-1H-indole-2-carbaldehyde CAS No. 61149-55-1

5-Methyl-4-nitro-1H-indole-2-carbaldehyde

Katalognummer: B15069638
CAS-Nummer: 61149-55-1
Molekulargewicht: 204.18 g/mol
InChI-Schlüssel: QUFSOXIVRDBLCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4-nitro-1H-indole-2-carbaldehyde: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a nitro group at the 4-position, a methyl group at the 5-position, and an aldehyde group at the 2-position of the indole ring, making it a unique and valuable molecule for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde typically involves the nitration of 5-methylindole followed by formylation. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation step can be carried out using Vilsmeier-Haack reaction, which involves the reaction of the nitrated indole with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods: This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during the production process .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for constructing diverse chemical entities .

Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets. They are investigated for their antimicrobial, antiviral, and anticancer properties .

Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its structural features allow it to bind to multiple receptors, making it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes .

Wirkmechanismus

The mechanism of action of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

  • 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde
  • Indole-3-carbaldehyde
  • 5-Methylindole

Comparison: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde has a fluorine atom instead of a hydrogen atom at the 2-position, which can significantly alter its chemical properties and biological interactions .

Eigenschaften

CAS-Nummer

61149-55-1

Molekularformel

C10H8N2O3

Molekulargewicht

204.18 g/mol

IUPAC-Name

5-methyl-4-nitro-1H-indole-2-carbaldehyde

InChI

InChI=1S/C10H8N2O3/c1-6-2-3-9-8(10(6)12(14)15)4-7(5-13)11-9/h2-5,11H,1H3

InChI-Schlüssel

QUFSOXIVRDBLCT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C1)NC(=C2)C=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.